molecular formula C26H21N7O4S2 B2920745 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-methyl-3-nitrobenzamide CAS No. 391940-91-3

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-methyl-3-nitrobenzamide

Cat. No.: B2920745
CAS No.: 391940-91-3
M. Wt: 559.62
InChI Key: RUKPZKHTASXVPF-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core linked via a thioether bridge to a 1,2,4-triazole ring, which is substituted with a phenyl group and a methylene-bound nitrobenzamide moiety.

Properties

IUPAC Name

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N7O4S2/c1-16-11-12-17(13-20(16)33(36)37)24(35)27-14-22-30-31-26(32(22)18-7-3-2-4-8-18)38-15-23(34)29-25-28-19-9-5-6-10-21(19)39-25/h2-13H,14-15H2,1H3,(H,27,35)(H,28,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKPZKHTASXVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=NC5=CC=CC=C5S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N7O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds with a benzothiazole core have been reported to exhibit anti-inflammatory and anti-tubercular activities, suggesting potential targets could be cyclooxygenase enzymes (COX-1 and COX-2) and Mycobacterium tuberculosis, respectively.

Mode of Action

The exact mode of action of this compound is currently unknown. Based on the anti-inflammatory activity of structurally similar compounds, it can be hypothesized that this compound may inhibit the activity of COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins.

Biological Activity

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-methyl-3-nitrobenzamide is a complex organic compound notable for its diverse functional groups, including a benzo[d]thiazole moiety and a 1,2,4-triazole ring. These structural features suggest significant potential in medicinal chemistry, particularly in the development of novel pharmaceuticals. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C23H22N6O3S. The compound exhibits a molecular weight of approximately 478.53 g/mol. The presence of multiple functional groups contributes to its biological activity and reactivity.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant antimicrobial properties attributed to the benzo[d]thiazole and triazole moieties, which are known to enhance bioactivity against various pathogens. Additionally, the compound has shown potential as an anticancer agent , particularly through its ability to inhibit tumor-associated enzymes such as carbonic anhydrase IX (CA IX), which plays a crucial role in pH regulation within tumor cells .

The biological activity of N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-pheny -4H-1,2,4-triazol-3-yl)methyl)-4-methyl-3-nitrobenzamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of carbonic anhydrase IX. By binding to the active site of this enzyme, it disrupts acidification processes in tumor cells, potentially leading to reduced tumor growth .
  • Antimicrobial Activity : The structural components allow for interactions with microbial targets, enhancing its efficacy against bacterial and fungal strains.
  • Cytotoxic Effects : Research indicates that similar compounds can induce cytotoxicity in various cancer cell lines by disrupting cellular functions through apoptosis pathways .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntimicrobialInhibition of microbial growth
AnticancerInhibition of CA IX
CytotoxicityInduction of apoptosis

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of compounds with similar structures, derivatives containing the benzo[d]thiazole moiety demonstrated significant selectivity against cancer cell lines such as A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) with IC50 values indicating effective inhibition at low concentrations .

Structure–Activity Relationship (SAR)

The biological activity observed in N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-pheny -4H-1,2,4-triazol-3-yl)methyl)-4-methyl-3-nitrobenzamide can be further understood through SAR studies. The presence of electron-donating groups (like methyl) on the phenyl ring enhances activity by increasing lipophilicity and facilitating better interaction with biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole-Thioether Linkages

  • 4-[({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(aryl)benzamides (9a–k): These compounds share the triazole-thioether scaffold but replace the benzothiazole with a 2-aminothiazole group. The absence of the nitrobenzamide and benzo[d]thiazole moieties reduces molecular weight (MW ~450–500 g/mol) compared to the target compound (MW ~580 g/mol). Biological studies indicate moderate tyrosinase inhibition (IC₅₀ ~15–30 µM) .
  • S-Alkylated 1,2,4-Triazoles (10–15) : These derivatives feature sulfonylphenyl and fluorophenyl substituents instead of benzothiazole. Their MW ranges from 450–520 g/mol. The fluorophenyl groups enhance lipophilicity (logP ~3.5–4.0) but lack the nitro group’s electronic effects. Antifungal activity against Candida albicans is reported (MIC ~8–32 µg/mL) .

Analogues with Benzamide-Thiazole/Triazole Hybrids

  • N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) : Replacing the triazole with a thiadiazole ring and incorporating isoxazole reduces planarity, lowering melting points (mp 160°C vs. target compound’s mp >250°C). Anticancer activity against HepG-2 cells is modest (IC₅₀ ~20–50 µM) .
  • N-(4-Phenyl-3-ethylthiazol-2(3H)-ylidene)benzamide (7a): Lacking the triazole and benzothiazole, this simpler thiazole derivative shows reduced steric bulk (MW ~350 g/mol) and improved solubility (logP ~2.8). Antimetastatic activity in breast cancer models is noted at 10 µM .

Nitro-Substituted Derivatives

  • 4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4a): The morpholine group enhances aqueous solubility (logP ~2.5) but lacks the nitro group’s electronic effects. Antiproliferative activity against MCF-7 cells is moderate (IC₅₀ ~25 µM) .

Comparative Data Table

Compound Class Key Features Molecular Weight (g/mol) logP Biological Activity Reference
Target Compound Benzothiazole-triazole-nitrobenzamide ~580 ~3.8 Under investigation
9a–k (Triazole-2-aminothiazole) 2-Aminothiazole, no nitro 450–500 ~3.2 Tyrosinase inhibition (IC₅₀ 15–30 µM)
S-Alkylated Triazoles (10–15) Sulfonyl/fluorophenyl, no benzothiazole 450–520 ~3.5–4.0 Antifungal (MIC 8–32 µg/mL)
7a (Thiazole-benzamide) Ethyl-thiazole, no triazole ~350 ~2.8 Antimetastatic (10 µM)
4a (Morpholine-thiazole) Morpholine, pyridinyl ~420 ~2.5 Antiproliferative (IC₅₀ 25 µM)

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